Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1446819-44-8
VCID: VC2744019
InChI: InChI=1S/C17H25BrN2O2/c1-13-11-15(18)6-5-14(13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3
SMILES: CC1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol

Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate

CAS No.: 1446819-44-8

Cat. No.: VC2744019

Molecular Formula: C17H25BrN2O2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate - 1446819-44-8

Specification

CAS No. 1446819-44-8
Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
IUPAC Name tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O2/c1-13-11-15(18)6-5-14(13)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Standard InChI Key QTRJYMPEDABQBT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate belongs to the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms at opposing positions. The structure features several key components:

  • A piperazine ring core with two nitrogen atoms

  • A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen

  • A 4-bromo-2-methylphenyl group connected via a methylene bridge to the second nitrogen

Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be predicted:

PropertyValueSource/Basis
Molecular FormulaC₁₇H₂₅BrN₂O₂Structural analysis
Molecular Weight~369.3 g/molCalculated from formula
AppearanceCrystalline solidSimilar to related compounds
SolubilitySoluble in organic solvents (ethanol, methanol, acetonitrile)Based on similar piperazine derivatives
Melting PointLikely 90-120°CEstimated from similar compounds

The compound contains several functional groups that contribute to its chemical reactivity:

  • The Boc-protected piperazine nitrogen

  • The free secondary piperazine nitrogen connected to the benzyl group

  • The bromine substituent on the aromatic ring

  • The methyl group on the aromatic ring

These functional groups provide multiple sites for potential chemical transformations and interactions with biological targets.

Comparison with Related Compounds

Structurally, Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate shares significant similarities with several documented compounds, particularly Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate (CAS: 1613259-78-1) . The primary difference is the presence of a methylene (-CH₂-) bridging group between the piperazine and the aromatic ring in our target compound.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylateC₁₇H₂₅BrN₂O₂~369.3 g/molTarget compound
Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylateC₁₆H₂₃BrN₂O₂355.27 g/molDirect attachment of aromatic ring to piperazine
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylateC₁₃H₁₉BrN₄O₂343.22 g/molContains pyrimidine instead of phenyl ring
tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylateC₁₈H₂₆N₂O₄VariableContains methoxycarbonyl group instead of bromo substituent

The additional methylene bridge in our target compound would likely confer greater conformational flexibility compared to the directly-attached analog, potentially affecting its binding properties with biological targets and its reactivity in chemical reactions.

Chemical Reactivity and Transformations

The reactivity of Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate is governed by its functional groups:

Bromine Transformations

The bromine substituent on the aromatic ring serves as an excellent handle for further functionalization:

  • Cross-coupling reactions: Suzuki, Stille, or Sonogashira couplings can replace the bromine with various carbon-based groups

  • Metal-halogen exchange: Treatment with butyllithium can generate an aryllithium intermediate for nucleophilic additions

  • Nucleophilic aromatic substitution: Although challenging due to the electron-rich nature of the ring, may be possible under forcing conditions

N-Functionalization

The protected piperazine nitrogen (after Boc removal) can undergo various transformations:

  • Acylation: Reaction with acid chlorides or anhydrides

  • Alkylation: Reaction with alkyl halides

  • Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents

Analytical Characterization

Typical analytical methods for characterizing Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate would include:

Spectroscopic Analysis

  • ¹H NMR Spectroscopy: Would show characteristic signals for:

    • tert-butyl protons (singlet, ~1.45 ppm)

    • aromatic protons (multiple signals, 6.7-7.5 ppm)

    • methyl protons attached to the aromatic ring (singlet, ~2.2 ppm)

    • methylene bridge protons (singlet, ~3.4-3.6 ppm)

    • piperazine protons (multiple signals, 2.4-3.6 ppm)

  • ¹³C NMR Spectroscopy: Would reveal carbon signals for all distinct carbon environments

  • Mass Spectrometry: Expected to show molecular ion peak consistent with the molecular weight and characteristic fragmentation patterns

Chromatographic Methods

HPLC analysis would typically be employed to assess purity, with detection via UV absorbance at wavelengths characteristic of the aromatic and carbamate functionalities.

Future Research Directions

Several promising research directions for Tert-butyl 4-[(4-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate include:

Medicinal Chemistry Applications

  • Library Synthesis: Generation of derivative libraries by functionalizing the bromine position through cross-coupling reactions

  • Structure-Activity Relationship Studies: Systematic modification of structural elements to optimize activity for specific biological targets

  • Prodrug Approaches: Exploration of the compound as a structural component in prodrug designs

Synthetic Methodology Development

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods with reduced waste and energy consumption

  • Flow Chemistry Applications: Adaptation of synthesis to continuous flow processes for improved efficiency and scalability

  • Catalytic Methods: Exploration of novel catalytic systems for functionalization of the aromatic bromine

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